Stearanilide
Overview
Description
Hydration of Stearanilide
The study titled "Hydration of Stearanilide" observed an interesting phenomenon during the synthesis of stearanilide. The researchers found that when an alcoholic solution of stearanilide was introduced into cold water, a white, gelatinous substance precipitated, which later became granular. This substance, after drying, turned into an amorphous white powder that decomposed at 88-89°C, leaving behind a colorless liquid and a white solid that melted at 92-93°C .
Sterols in Microorganisms
Although the paper "Sterols in microorganisms" does not directly discuss stearanilide, it provides context on the importance of sterols in eukaryotic cells and their presence in various microorganisms. The paper also mentions the occurrence of sterols in prokaryotic cells and the potential applications of sterols derived from microorganisms . This information could be relevant when considering the biological applications or interactions of stearanilide derivatives.
Biosynthesis of Skin Sterols
The paper "Biosynthesis of skin sterols. II. Reduction of Δ24-unsaturated sterols of rat skin" explores how the administration of triparanol affects the sterol composition in rat skin. The study found that normal sterols were replaced by Δ24-stenols and that the synthesis of certain skin sterols increased. This research could be indirectly related to stearanilide if one considers the broader context of lipid metabolism and the potential effects of stearanilide or its derivatives on biological systems .
Triparanol Inhibition of Sterol Biosynthesis
In "Triparanol inhibition of sterol biosynthesis in Chlorella emersonii," the effects of triparanol on sterol biosynthesis in the microalga Chlorella emersonii were investigated. The study identified nine sterols in triparanol-treated cells and proposed a scheme for sterol biosynthesis in this organism . This paper might be tangentially related to stearanilide research if the focus is on the biosynthesis of lipid-related compounds and their inhibitors.
Sterols of Skin in the Normal and Triparanol-Treated Rat
The paper "STEROLS OF SKIN IN THE NORMAL AND TRIPARANOL-TREATED RAT" examines the changes in skin sterol metabolism upon triparanol treatment. The study observed alterations in the concentrations of various sterols and the inhibition of an enzyme responsible for the reduction of the 24,25-double bond in sterols . This research provides insights into sterol metabolism, which could be relevant when considering the chemical properties and biological interactions of stearanilide.
Scientific Research Applications
Hydration of Stearanilide
Stearanilide has been the subject of scientific research, particularly in its ability to bind water. Research from 1940 observed that when stearanilide was recrystallized from alcohol and poured into cold water, it formed an amorphous white powder, which decomposed at 88°−89° C, revealing its potential for hydration and unique physical properties (Toms, 1940).
Hydration of Substituted Amides of Stearic Acid
Further studies by the same author, B. A. Toms, indicated that in hydrated stearanilide, water is held by a micellar structure. This research also revealed that a chain of at least sixteen carbon atoms is necessary for water-binding by anilides of normal fatty acids, underscoring the importance of molecular structure in hydration processes (Toms, 1940).
Hydration of Anilides of Normal Fatty Acids
Continuing this line of research, Toms further explored factors influencing the binding of water by substituted amides of normal fatty acids. This investigation highlighted how both the amount of water absorbed and the tenacity with which it is held vary with the method of hydration, contributing to our understanding of stearanilide's hydration characteristics (Toms, 1940).
Safety And Hazards
Stearanilide may cause an allergic skin reaction . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If Stearanilide is inhaled, the victim should be moved into fresh air . If breathing is difficult, oxygen should be given, and if not breathing, artificial respiration should be administered .
properties
IUPAC Name |
N-phenyloctadecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h16-18,20-21H,2-15,19,22H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLJFBQEKSZVCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060921 | |
Record name | Octadecanamide, N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Stearanilide | |
CAS RN |
637-54-7 | |
Record name | N-Phenyloctadecanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=637-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecanamide, N-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanamide, N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecanamide, N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stearanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.264 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.